3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide
3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
329209-49-6
VCID:
VC0366729
InChI:
InChI=1S/C19H22N2O2/c1-23-18-9-5-4-8-17(18)20-19(22)11-13-21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
SMILES:
COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2
Molecular Formula:
C19H22N2O2
Molecular Weight:
310.4g/mol
3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide
CAS No.: 329209-49-6
Main Products
VCID: VC0366729
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol
CAS No. | 329209-49-6 |
---|---|
Product Name | 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide |
Molecular Formula | C19H22N2O2 |
Molecular Weight | 310.4g/mol |
IUPAC Name | 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C19H22N2O2/c1-23-18-9-5-4-8-17(18)20-19(22)11-13-21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
Standard InChIKey | BNOTXMVTWAVUAA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |
Canonical SMILES | COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |
PubChem Compound | 674307 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume